molecular formula C15H24N4O8 B605858 Azido-PEG4-NHS ester CAS No. 944251-24-5

Azido-PEG4-NHS ester

Cat. No.: B605858
CAS No.: 944251-24-5
M. Wt: 388.38
InChI Key: OIGKWPIMJCPGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG4-NHS ester is a compound widely used in the field of bioconjugation and click chemistry. It is a polyethylene glycol (PEG) based linker that contains an azide group and an N-hydroxysuccinimide (NHS) ester group. The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the NHS ester group reacts with primary amines to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG4-NHS ester typically involves the reaction of a PEG4 molecule with azido and NHS ester functional groupsThe NHS ester group is then introduced via esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-NHS ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazoles, which are stable and have significant applications in bioconjugation and drug development .

Scientific Research Applications

Azido-PEG4-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG3-NHS ester
  • Azido-PEG5-NHS ester
  • Azido-PEG6-NHS ester

Uniqueness

Azido-PEG4-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for a wide range of applications in bioconjugation and click chemistry .

Biological Activity

Azido-PEG4-NHS ester is a versatile compound widely utilized in bioconjugation and click chemistry. Its unique structure, featuring an azide group and an N-hydroxysuccinimide (NHS) ester, facilitates the modification of biomolecules, enhancing their properties for various biological applications. This article delves into its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C15_{15}H24_{24}N4_{4}O8_{8}
  • Molecular Weight: 388.37 g/mol
  • CAS Number: 944251-24-5

Physical Properties:

  • Appearance: Colorless to slightly yellow oil
  • Solubility: Soluble in DMSO, DMF, DCM, THF, and chloroform
  • Purity: >95% (HPLC)
  • Storage Conditions: -20°C, desiccated

This compound operates through two primary reactions:

  • NHS Ester Reaction:
    • The NHS ester reacts efficiently with primary amines (-NH2_2) to form stable amide bonds. This reaction is crucial for attaching the PEG chain to biomolecules such as proteins and nucleic acids .
  • Click Chemistry:
    • The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules. This reaction forms stable triazole linkages, facilitating the conjugation of diverse biomolecules.

Biological Applications

This compound has a wide range of applications in various fields:

  • Drug Delivery:
    • Enhances the solubility and stability of drug molecules, allowing for targeted delivery systems .
  • Bioimaging:
    • Used in labeling biomolecules for imaging studies, improving visualization techniques in biological research .
  • Therapeutic Development:
    • Facilitates the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to degrade specific proteins within cells .

Case Studies and Research Findings

  • Bioconjugation Efficiency:
    A study demonstrated that this compound effectively conjugated with various proteins, enhancing their stability and functionality. The resulting bioconjugates exhibited improved pharmacokinetics in vivo compared to unconjugated proteins .
  • Click Chemistry Applications:
    Researchers utilized this compound in a CuAAC reaction to attach fluorescent tags to antibodies. This approach allowed for precise tracking of antibody distribution in cellular environments, showcasing its utility in bioimaging applications .
  • Therapeutic Applications:
    In a recent study, this compound was incorporated into a PROTAC design targeting a specific oncogenic protein. The study reported significant degradation of the target protein in cancer cell lines, indicating its potential in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightNHS EsterAzide GroupUnique Features
Azido-PEG3-NHS ester374.34 g/molYesYesShorter PEG spacer
This compound388.37 g/molYesYesOptimal balance of solubility/reactivity
Azido-PEG5-NHS ester402.40 g/molYesYesLonger PEG spacer

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKWPIMJCPGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-NHS ester
Reactant of Route 3
Reactant of Route 3
Azido-PEG4-NHS ester
Reactant of Route 4
Reactant of Route 4
Azido-PEG4-NHS ester
Reactant of Route 5
Reactant of Route 5
Azido-PEG4-NHS ester
Reactant of Route 6
Reactant of Route 6
Azido-PEG4-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.